Perfluoropolyether diacid fluoride

Overview

Description

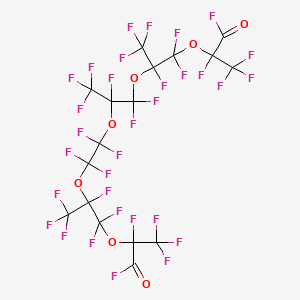

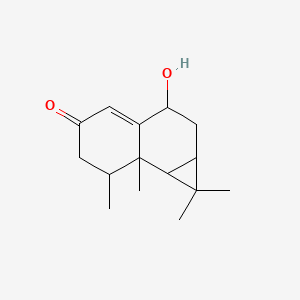

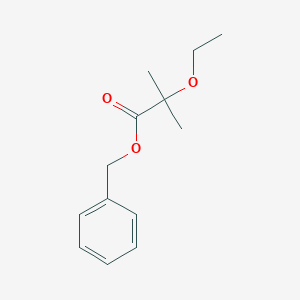

Perfluoropolyether diacid fluoride is a type of fluorinated polymer . It has a molecular formula of C17F32O7 and a molecular weight of 924.13 . It is a liquid at room temperature and should be stored at 4°C . It is used in proteomics research .

Synthesis Analysis

Perfluoropolyether (PFPE) is generally produced through the oxidation of hexafluoropropylene . The process is conducted in liquid at low temperature (below -30°C) and under UV-irradiation or under the action of elemental fluorine . The 172 nm ultraviolet (UV) photodissociation of perfluoropolyether (PFPE) boundary lubricants has been examined experimentally and theoretically .

Molecular Structure Analysis

Perfluoropolyether consists of a polymer chain in which monomers consisting of perfluoro - alkyl groups are joined by ether linkages . The bonds between carbon and oxygen or fluorine are strong . The molecular structure of perfluoropolyether diacid fluoride is C17F32O7 .

Chemical Reactions Analysis

Perfluoropolyethers (PFPE) are susceptible to aging, with the aging mechanism being dependent on the specific material combination and storage condition . A Lewis-acid-induced thermo-catalytic degradation mechanism is of concern, for example, under steel-on-steel sliding contact .

Physical And Chemical Properties Analysis

Perfluoropolyether diacid fluoride is a liquid at room temperature and should be stored at 4°C . It has a boiling point of 95-98°C at 0.1 mmHg . The main properties of PFPE are being temperature resistant between −58 °C (215 K) and 257 °C (530 K) (depending on specific composites), having very low outgassing compared to other fluids (vapour pressure of 6 × 10−8 Torr) and having a dielectric strength of around 15.7 MV/m .

Scientific Research Applications

Environmental Impact and Occurrence

Perfluoropolyether diacid fluoride and related compounds are widely used in consumer products, leading to their presence in various environments. For instance, a study highlighted the detection of perfluorooctanesulfonate (PFOS), a persistent metabolite of these compounds, in human blood from multiple countries, indicating widespread environmental dispersion and human exposure (Kannan et al., 2004).

Material Properties and Applications

Perfluoropolyethers (PFPEs), including perfluoropolyether diacid fluoride, are known for their unique chemical and physical properties, making them valuable in technical and commercial applications, particularly as high-quality lubricants in various industries (Marchionni, Ajroldi, & Pezzin, 1996).

Synthesis and Manufacturing

Advancements in synthesis methods for perfluoropolyethers, including perfluoropolyether diacid fluoride, have been noted. These methods enable the creation of new structures and improve the efficiency of production processes, further expanding their application range (Lagow et al., 1991).

Nanocomposite Applications

Perfluoropolyether dicarboxylic acid, a derivative of perfluoropolyether diacid fluoride, has been applied in the creation of nanocomposites. These composites exhibit exceptional dispersibility and stability in various solvents, leading to applications in superoleophobic and superhydrophilic surfaces, with potential uses in oil/water separation technologies (Sumino, Saito, Noguchi, & Sawada, 2015).

Textile Industry Applications

Research has explored the use of perfluoropolyether diacid fluoride derivatives in the textile industry. For example, a study on the synthesis of fluoro-containing hydrophilic and oleophobic finishing reagents demonstrated their effective application on cotton fabric, enhancing hydrophilic and oleophobic properties with good washing fastness (Li Jie, 2011).

Mechanism of Action

The action of repeated shearing under high contact stresses releases COF2 from the lubricant, which in return, reacts with iron in the steel and forms iron fluoride (FeF3). FeF3 initiates the catalytic degradation of the PFPE lubricant and, as a consequence, results in the release of yet more COF2 .

Safety and Hazards

Perfluoropolyether diacid fluoride is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is advised to avoid direct contact with the substance, ensure there is sufficient ventilation of the area, do not handle in a confined space, avoid the formation or spread of mists in the air, and only use in a fume hood .

Future Directions

Perfluoropolyether (PFPE) plays a substantial role in energy applications because of its super-hydrophobicity, non-crystallinity, non-flammability, low toxicity, and gas-permeability features . It has potential applications in various fields such as chemical processing, electrical/electronic industries, automotive/aircraft industries, medical instrumentations, consumer products, and energy storage or conversion devices .

properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17F32O7/c18-1(50)3(20,8(25,26)27)52-13(40,41)5(22,10(31,32)33)54-15(44,45)7(24,12(37,38)39)56-17(48,49)16(46,47)55-6(23,11(34,35)36)14(42,43)53-4(21,2(19)51)9(28,29)30 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDDXXAFOATVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17F32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine](/img/structure/B3039190.png)

![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)

![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)

![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)